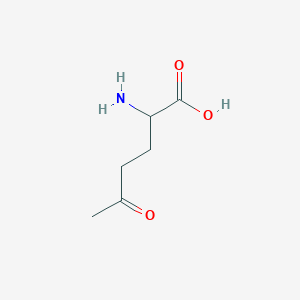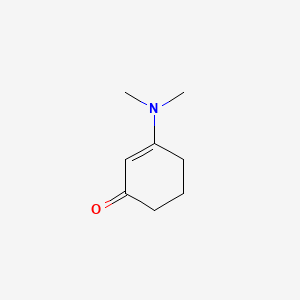
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is a compound that features a unique combination of an amino group, an iodine atom, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, typically using an acid chloride or an ester as the starting material.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially leading to deiodination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Industrial Applications: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals or dyes.
作用机制
The mechanism of action of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The iodine atom and the thiazole ring can play crucial roles in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide: Similar structure but with a chlorine atom instead of iodine.
(3R)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide: Similar structure but with a bromine atom instead of iodine.
(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of the iodine atom in (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs.
属性
分子式 |
C6H8IN3OS |
|---|---|
分子量 |
297.12 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1 |
InChI 键 |
NTPUSAVPMJZBAU-GSVOUGTGSA-N |
手性 SMILES |
C1=C(SC(=N1)[C@@H](CC(=O)N)N)I |
规范 SMILES |
C1=C(SC(=N1)C(CC(=O)N)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
amine](/img/structure/B13061929.png)
